4-Methylumbelliferyl Methanethiosulfonate
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Description
4-Methylumbelliferyl Methanethiosulfonate is a fluorescent label . It has a molecular weight of 270.32 and a molecular formula of C11H10O4S2 .
Synthesis Analysis
4-Methylumbelliferone (4MU) is a well-known hyaluronic acid synthesis inhibitor . It has been shown to decrease inflammation, reduce fibrosis, lower body weight, serum cholesterol, and insulin resistance in animal models .Molecular Structure Analysis
The molecular formula of this compound is C11H10O4S2 . This indicates that it contains 11 carbon atoms, 10 hydrogen atoms, 4 oxygen atoms, and 2 sulfur atoms .Chemical Reactions Analysis
4-Methylumbelliferone (4MU) is known to inhibit the synthesis of hyaluronan (HA), a glycosaminoglycan that plays a central role in many disease processes, including inflammation and cancer progression .Physical and Chemical Properties Analysis
This compound has a molecular weight of 270.32 and a molecular formula of C11H10O4S2 .Mechanism of Action
Properties
IUPAC Name |
4-methyl-7-methylsulfonylsulfanylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4S2/c1-7-5-11(12)15-10-6-8(3-4-9(7)10)16-17(2,13)14/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNPNNCFCBNXJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)SS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652659 |
Source
|
Record name | S-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl) methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-63-4 |
Source
|
Record name | S-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl) methanesulfonothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl) methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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